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Abstract
Ceralifimod (ONO-4641) is a potent and selective sphingosine-1-phosphate (S1P) receptor

agonist, targeting the S1P subtype 1 (S1P₁) and subtype 5 (S1P₅) receptors.[1][2][3]

Developed by Ono Pharmaceutical, this small molecule has been investigated for its

immunomodulatory effects, particularly in the context of autoimmune diseases such as multiple

sclerosis (MS).[4][5] This technical guide provides an in-depth overview of the discovery,

synthesis, mechanism of action, and biological evaluation of Ceralifimod, compiling available

quantitative data and detailing key experimental methodologies.

Introduction: The Discovery of a Selective S1P
Receptor Agonist
The discovery of Fingolimod, the first oral therapy for relapsing-remitting multiple sclerosis,

validated the modulation of S1P receptors as a therapeutic strategy for autoimmune disorders.

However, Fingolimod is a non-selective S1P receptor agonist, and its activity at the S1P₃

receptor has been associated with adverse cardiovascular effects. This prompted the search

for second-generation S1P receptor modulators with improved selectivity profiles.

Ceralifimod emerged from a medicinal chemistry program aimed at identifying S1P₁ receptor

agonists that are highly selective over the S1P₃ subtype. The core structure of Ceralifimod is
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based on a 1-methyl-3,4-dihydronaphthalene scaffold, a key feature that imparts

conformational constraint and contributes to its high affinity and selectivity. The hydrophilic

head region incorporates an azetidine-3-carboxylic acid moiety, which is crucial for its

interaction with the S1P receptors.

Synthesis of Ceralifimod (ONO-4641)
The chemical name for Ceralifimod is 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-

dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid. While a detailed, step-by-step

proprietary synthesis protocol is not publicly available, the synthesis can be conceptually

understood by the coupling of three key fragments:

A 1-methyl-3,4-dihydronaphthalene core: This central scaffold is a key structural element.

A 2-methoxy-4-propylbenzyl group: This lipophilic tail region contributes to the molecule's

potency.

An azetidine-3-carboxylic acid head group: This hydrophilic portion is essential for receptor

binding.

The synthesis would likely involve the following key transformations:

Synthesis of the Dihydronaphthalene Core: Preparation of the substituted 1-methyl-3,4-

dihydronaphthalene intermediate.

Etherification: Coupling of the dihydronaphthalene core with the 2-methoxy-4-propylbenzyl

group via an ether linkage.

Functionalization and Coupling: Introduction of a reactive group (e.g., a halide) onto the

dihydronaphthalene structure, followed by alkylation of the azetidine-3-carboxylic acid

derivative.

Deprotection: Removal of any protecting groups used during the synthesis to yield the final

Ceralifimod molecule.
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Mechanism of Action: S1P Receptor Modulation and
Lymphocyte Sequestration
Ceralifimod is a potent agonist at the S1P₁ and S1P₅ receptors. The primary mechanism of

action for its immunomodulatory effects is the functional antagonism of the S1P₁ receptor on

lymphocytes.

Upon binding to S1P₁ on lymphocytes, Ceralifimod induces the internalization and

degradation of the receptor. This renders the lymphocytes unresponsive to the endogenous

S1P gradient that is necessary for their egress from secondary lymphoid organs (lymph nodes

and spleen). The resulting sequestration of lymphocytes within these organs leads to a dose-

dependent reduction in the number of circulating lymphocytes in the peripheral blood. By

preventing the infiltration of autoreactive lymphocytes into the central nervous system,

Ceralifimod can mitigate the inflammatory processes that drive autoimmune diseases like

multiple sclerosis.

The following diagram illustrates the proposed signaling pathway of Ceralifimod.
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Ceralifimod's Mechanism of Action on Lymphocytes.
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Quantitative Data
The following tables summarize the key quantitative data available for Ceralifimod.

Table 1: In Vitro Receptor Binding and Functional Activity

Parameter Receptor Value Assay Type Reference

EC₅₀ human S1P₁ 27.3 pM cAMP Assay

human S1P₅ 334 pM cAMP Assay

Kᵢ human S1P₁ 0.626 nM
Radioligand

Binding

human S1P₅ 0.574 nM
Radioligand

Binding

human S1P₄ 28.8 nM
Radioligand

Binding

human S1P₂ >5,450 nM
Radioligand

Binding

human S1P₃ >5,630 nM
Radioligand

Binding

Table 2: In Vivo Efficacy in Preclinical Models of Experimental Autoimmune Encephalomyelitis

(EAE)
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Animal Model Dosing Key Findings Reference

Rat EAE
0.03 and 0.1 mg/kg,

oral

Suppressed disease

onset and inhibited

lymphocyte infiltration

into the spinal cord in

a dose-dependent

manner.

NOD Mouse

Relapsing-Remitting

EAE

0.01, 0.03, or 0.1

mg/kg, oral

Prevented disease

relapse.

Dark Agouti Rat EAE 0.3 or 1.0 mg/kg, oral

Reversed early

disease deficits and

prevented the

development of visual

and somatosensory

evoked potential

deficits.

Table 3: Phase 2 Clinical Trial (DreaMS study) in Relapsing-Remitting Multiple Sclerosis

Parameter Placebo
Ceralifimod
0.05 mg

Ceralifimod
0.10 mg

Ceralifimod
0.15 mg

Reference

Mean %

change in

absolute

lymphocyte

count from

baseline (Day

14)

- - -56% -

Experimental Protocols
The following are detailed, representative protocols for key experiments used in the evaluation

of Ceralifimod.
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S1P Receptor Binding Assay (Competitive Radioligand
Binding)
This protocol is a representative method for determining the binding affinity (Kᵢ) of a test

compound to S1P receptors.

Materials:

Membrane preparations from cells stably expressing human S1P₁, S1P₂, S1P₃, S1P₄, or

S1P₅ receptors.

Radioligand (e.g., [³³P]-S1P).

Test compound (Ceralifimod).

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.

96-well microplates.

Glass fiber filter mats.

Scintillation counter.

Procedure:

Prepare serial dilutions of Ceralifimod in assay buffer.

In a 96-well plate, add the test compound dilutions, the radioligand at a fixed concentration

(typically at its Kₔ value), and the membrane preparation.

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach

equilibrium.

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell

harvester. This separates the membrane-bound radioligand from the unbound radioligand.

Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to

remove non-specifically bound radioligand.
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Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis of the competition

binding data.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is

the concentration of the radioligand and Kₔ is its dissociation constant.

S1P Receptor Functional Assay (cAMP Assay)
This protocol describes a method to measure the agonist activity of Ceralifimod at S1P

receptors by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP)

levels.

Materials:

CHO-K1 cells stably expressing the human S1P receptor of interest (e.g., S1P₁).

Cell culture medium (e.g., DMEM/F12).

Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

Forskolin.

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

Ceralifimod.

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

384-well microplates.

Procedure:

Plate the cells in a 384-well microplate and incubate overnight.

On the day of the assay, remove the culture medium and replace it with stimulation buffer

containing IBMX.
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Prepare serial dilutions of Ceralifimod in stimulation buffer.

Add the Ceralifimod dilutions to the cells.

To stimulate cAMP production (for Gi-coupled receptors like S1P₁), add a fixed concentration

of forskolin to all wells except the basal control.

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

Lyse the cells and measure the intracellular cAMP concentration according to the

instructions of the chosen cAMP detection kit.

Plot the cAMP levels against the log concentration of Ceralifimod and fit the data to a

sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Efficacy in Experimental Autoimmune
Encephalomyelitis (EAE)
This is a representative protocol for inducing EAE in rats and assessing the therapeutic efficacy

of Ceralifimod.

Materials:

Female Lewis rats (8-10 weeks old).

Myelin Basic Protein (MBP) from guinea pig.

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

Ceralifimod.

Vehicle control (e.g., 0.5% methylcellulose).

Clinical scoring scale for EAE (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness,

3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

Procedure:
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Induction of EAE: Emulsify MBP in CFA and inject it subcutaneously into the footpads of the

rats.

Dosing: Begin daily oral administration of Ceralifimod or vehicle control on the day of

immunization or at the onset of clinical signs.

Clinical Scoring: Monitor the animals daily for clinical signs of EAE and record the scores

using the established scale.

Data Analysis: Plot the mean clinical scores over time for each treatment group. Analyze the

data for statistical significance in the reduction of disease severity, delay in onset, and

cumulative disease score.

Histopathology (optional): At the end of the study, perfuse the animals and collect spinal

cords for histological analysis of inflammation and demyelination.

Experimental Workflows
The following diagram provides a generalized workflow for the preclinical evaluation of a novel

S1P receptor agonist like Ceralifimod.
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Preclinical Evaluation Workflow for S1P Agonists.
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Conclusion
Ceralifimod (ONO-4641) is a testament to the successful application of medicinal chemistry

principles to develop a selective second-generation S1P receptor modulator. Its high potency

for S1P₁ and S1P₅, coupled with its selectivity against S1P₃, represents a significant

advancement in the field. The preclinical and clinical data gathered to date underscore its

potential as an immunomodulatory agent for the treatment of autoimmune diseases. This

technical guide provides a comprehensive resource for researchers and drug development

professionals interested in the discovery and synthesis of Ceralifimod and related S1P

receptor modulators. Further investigation into its clinical utility and long-term safety profile will

continue to define its therapeutic role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1668400?utm_src=pdf-body
https://www.benchchem.com/product/b1668400?utm_src=pdf-body
https://www.benchchem.com/product/b1668400?utm_src=pdf-custom-synthesis
https://www.neurology.org/doi/10.1212/WNL.82.10_supplement.P1.218
https://www.medchemexpress.com/Ceralifimod.html
https://www.researchgate.net/publication/361393434_Competitive_Binding_of_Ozanimod_and_Other_Sphingosine_1-Phosphate_Receptor_Modulators_at_Receptor_Subtypes_1_and_5
https://synapse.patsnap.com/drug/00dc098e9cc14b0fae7021732a9fffae
https://www.researchgate.net/publication/376320625_Effect_of_Ceralifimod_ONO-4641_a_Sphingosine-1-Phosphate_Receptor-1_and_-5_Agonist_on_Magnetic_Resonance_Imaging_Outcomes_in_Patients_with_Multiple_Sclerosis_Interim_Results_from_the_Extension_of_the_
https://www.benchchem.com/product/b1668400#ceralifimod-ono-4641-discovery-and-synthesis
https://www.benchchem.com/product/b1668400#ceralifimod-ono-4641-discovery-and-synthesis
https://www.benchchem.com/product/b1668400#ceralifimod-ono-4641-discovery-and-synthesis
https://www.benchchem.com/product/b1668400#ceralifimod-ono-4641-discovery-and-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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